molecular formula C7H7ClFNO2S B15262063 (3-Chloro-4-fluorophenyl)methanesulfonamide

(3-Chloro-4-fluorophenyl)methanesulfonamide

Cat. No.: B15262063
M. Wt: 223.65 g/mol
InChI Key: YMYLNGKBQYBLEC-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H7ClFNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a phenyl ring substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-fluorophenyl)methanesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Chloro-4-fluoroaniline+Methanesulfonyl chlorideThis compound\text{3-Chloro-4-fluoroaniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 3-Chloro-4-fluoroaniline+Methanesulfonyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(3-Chloro-4-fluorophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Chloro-4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide
  • N-(3-Chloro-4-fluorophenyl)-4-fluorobenzenesulfonamide

Uniqueness

(3-Chloro-4-fluorophenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C7H7ClFNO2S

Molecular Weight

223.65 g/mol

IUPAC Name

(3-chloro-4-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H7ClFNO2S/c8-6-3-5(1-2-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)

InChI Key

YMYLNGKBQYBLEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)N)Cl)F

Origin of Product

United States

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